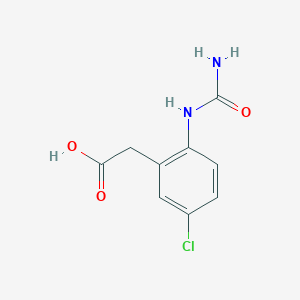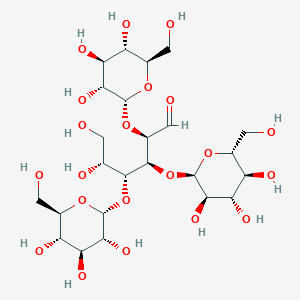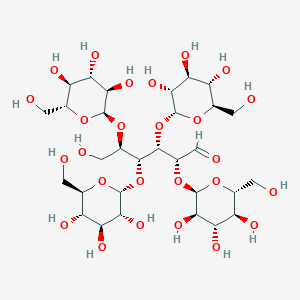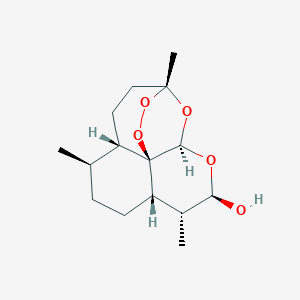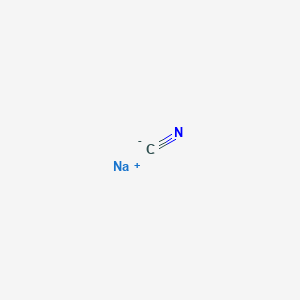
Diethyl phosphonate
概要
説明
Synthesis Analysis
Diethyl phosphonate synthesis varies according to the desired phosphonate derivatives. For example, asymmetric synthesis approaches have been used to create specific enantiomers of diethyl phosphonate derivatives, such as diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate, through a series of intermediate reactions starting from diethyl phosphite (Smith et al., 2003). Additionally, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate synthesis involves characterizations like FTIR, FT-Raman, and UV–Vis along with DFT calculations for structural and electronic analysis (Uppal et al., 2018).
Molecular Structure Analysis
The molecular structure of diethyl phosphonates can be extensively characterized using techniques like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and ultraviolet-visible spectroscopy (UV-Vis), as well as computational methods such as density functional theory (DFT) to determine structural geometries and electronic properties. The thermodynamic properties are also analyzed through thermal analyses, providing insights into stability and reactivity (Uppal et al., 2018).
Chemical Reactions and Properties
Diethyl phosphonates participate in various chemical reactions, including alkylation, cleavage, and stereoselective reactions. These reactions are crucial for modifying the phosphonate group and introducing different functional groups to the molecule, aiding in the development of pharmaceuticals and materials (Smith et al., 2003).
科学的研究の応用
-
Biological Role and Physiological Applications
- Field : Biochemistry and Physiology .
- Application Summary : Phosphonates, including Diethyl phosphonate, occur naturally and play a significant role in biological systems . They are involved in the global phosphorus cycle and in oceanic methane production .
- Methods and Procedures : The study of phosphonates in biological systems often involves the use of 31P NMR and a combination of genomics and innovative chemistry .
- Results and Outcomes : The studies have revealed unusual and interesting chemistry of these compounds .
-
Hydrolysis and Dealkylation
- Field : Organic Chemistry .
- Application Summary : Phosphinic and phosphonic acids, which can be derived from their esters like Diethyl phosphonate, are useful intermediates and biologically active compounds . They can be prepared by hydrolysis or dealkylation .
- Methods and Procedures : The hydrolysis can take place under both acidic and basic conditions .
- Results and Outcomes : Despite the importance of the hydrolysis of P-esters, this field has not yet been fully surveyed .
-
Corrosion Inhibition
- Field : Materials Science .
- Application Summary : Phosphonates and phosphonic acids are known to be good inhibitors of steel corrosion in various aggressive media .
- Methods and Procedures : The effectiveness of these compounds as corrosion inhibitors is often evaluated using the weight loss method .
- Results and Outcomes : The results indicate that phosphonates and phosphonic acids can effectively inhibit the corrosion of steel .
-
Phosphonate Prodrugs in Medicinal Chemistry
- Field : Medicinal Chemistry .
- Application Summary : Compounds with a phosphonate group, such as Diethyl phosphonate, serve as suitable non-hydrolyzable phosphate mimics in various biomedical applications . They often inhibit enzymes utilizing various phosphates as substrates .
- Methods and Procedures : Principal strategies of their syntheses and modifications to prodrugs are reported .
- Results and Outcomes : These compounds show promising potential to become drug candidates for the treatment of viral infections .
-
Synthesis of α And β-dialkoxyphosphoryl Isothiocyanate
- Field : Organic Chemistry .
- Application Summary : Diethyl phosphonate is used as a reactant for the synthesis of α and β-dialkoxyphosphoryl isothiocyanate .
- Methods and Procedures : The specific synthesis procedures would be detailed in the relevant scientific literature .
- Results and Outcomes : These compounds are used in antiproliferative studies .
-
Preparation of Phosphonic Acids
- Field : Organic Chemistry .
- Application Summary : Diethyl phosphonate can be used in the preparation of phosphonic acids .
- Methods and Procedures : The preparation often begins with phosphorous acid, exploiting its reactive P−H bond .
- Results and Outcomes : Phosphonic acids and their salts have diverse utility, including applications as antibiotic and antiviral agents, chelating agents in imaging, catalysts, ion exchange materials, and components of polymers used in paints and adhesives .
-
Preparation of Dendritic Polyglycerol Anions for L-Selectin Inhibition
- Field : Biochemistry .
- Application Summary : Diethyl phosphonate is used as a reactant for the synthesis of dendritic polyglycerol anions, which are used for L-selectin inhibition .
- Methods and Procedures : The specific synthesis procedures would be detailed in the relevant scientific literature .
- Results and Outcomes : These compounds are used in studies of L-selectin inhibition .
-
Synthesis of Phosphonates for Anti-HIV-1 Activity
- Field : Medicinal Chemistry .
- Application Summary : Diethyl phosphonate is used in the synthesis of phosphonates for anti-HIV-1 activity .
- Methods and Procedures : The specific synthesis procedures would be detailed in the relevant scientific literature .
- Results and Outcomes : These compounds show promising potential for the treatment of HIV-1 .
-
Studies of FBPase Inhibition by Phosphonic Acid-Containing Thiazoles
- Field : Biochemistry .
- Application Summary : Diethyl phosphonate is involved in studies of FBPase inhibition by phosphonic acid-containing thiazoles .
- Methods and Procedures : The specific experimental procedures would be detailed in the relevant scientific literature .
- Results and Outcomes : These studies contribute to our understanding of FBPase inhibition .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
diethoxy(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCYSACZTOKNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[P+](=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water-white liquid; [Hawley] Clear colorless liquid; May decompose on exposure to moisture; [MSDSonline] | |
| Record name | Phosphonic acid, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl hydrogen phosphite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4846 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
138 °C, Boiling point: 54 °C at 6 mm Hg | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water, Soluble in common organic solvents, Soluble in carbon tetrachloride | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.069 g/cu cm at 25 °C | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.76 (Air = 1) | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
11.2 [mmHg], 11.2 mm Hg at 25 °C | |
| Record name | Diethyl hydrogen phosphite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4846 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Diethyl phosphonate | |
Color/Form |
Water-white liquid | |
CAS RN |
762-04-9 | |
| Record name | Diethyl hydrogen phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl phosphonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diethyl phosphonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9X9YBA22W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



